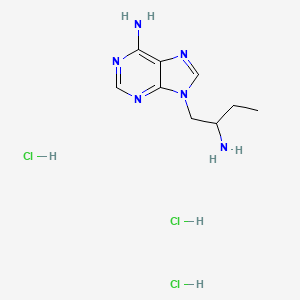

9-(2-Aminobutyl)purin-6-amine;trihydrochloride

Description

9-(2-Aminobutyl)purin-6-amine;trihydrochloride is a multifaceted chemical compound extensively used in scientific research. This unique purine derivative, with a molecular weight of 315.6 g/mol, offers a wealth of potential for research and development endeavors . It is known for its diverse applications, ranging from studying protein-protein interactions to investigating cellular signaling pathways.

Properties

IUPAC Name |

9-(2-aminobutyl)purin-6-amine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N6.3ClH/c1-2-6(10)3-15-5-14-7-8(11)12-4-13-9(7)15;;;/h4-6H,2-3,10H2,1H3,(H2,11,12,13);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTUXHXEQFMREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1C=NC2=C(N=CN=C21)N)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

9-(2-Aminobutyl)purin-6-amine;trihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound is extensively used in scientific research due to its versatility. It is employed in studying protein-protein interactions, cellular signaling pathways, and as a potential therapeutic agent. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its bioactivity and potency against various biological targets, making it a promising candidate for drug development .

Mechanism of Action

The mechanism of action of 9-(2-Aminobutyl)purin-6-amine;trihydrochloride involves its interaction with specific molecular targets and pathways. It has been identified as an effective and selective inhibitor of aldose reductase, an enzyme involved in the development of diabetic complications. The compound’s structure, particularly the C6 substituted benzylamine side chain and N9 carboxylic acid, plays a crucial role in its inhibitory activity .

Comparison with Similar Compounds

9-(2-Aminobutyl)purin-6-amine;trihydrochloride can be compared with other purine derivatives, such as 9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride. While both compounds share a similar core structure, their side chains and specific substitutions confer different bioactivities and selectivities. The unique structure of 9-(2-Aminobutyl)purin-6-amine;trihydrochloride, particularly its C6 substituted benzylamine side chain, distinguishes it from other similar compounds and enhances its effectiveness as an aldose reductase inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.